molecular formula C11H13F2NO2 B3043009 Tert-butyl (2,4-difluorophenyl)carbamate CAS No. 701269-21-8

Tert-butyl (2,4-difluorophenyl)carbamate

Cat. No.: B3043009
CAS No.: 701269-21-8
M. Wt: 229.22 g/mol
InChI Key: VCSQNKMLGNSDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2,4-difluorophenyl)carbamate is an organic compound with the molecular formula C11H14F2NO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and two fluorine atoms attached to a phenyl ring. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2,4-difluorophenyl)carbamate typically involves the reaction of 2,4-difluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-difluoroaniline+tert-butyl chloroformatetert-butyl (2,4-difluorophenyl)carbamate+HCl\text{2,4-difluoroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,4-difluoroaniline+tert-butyl chloroformate→tert-butyl (2,4-difluorophenyl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

    Deprotection Reactions: The compound can be deprotected to release the free amine by treatment with strong acids such as trifluoroacetic acid or by heating.

Common Reagents and Conditions:

    Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.

    Palladium Catalysts: Employed in cross-coupling reactions involving the phenyl ring.

Major Products Formed:

    Free Amine: Formed upon deprotection of the tert-butyl group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl (2,4-difluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptide-based drugs where protection of amine groups is necessary.

    Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

    Industry: Applied in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The primary mechanism of action of tert-butyl (2,4-difluorophenyl)carbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the fluorine atoms on the phenyl ring.

    Tert-butyl (3,4-difluorophenyl)carbamate: Similar but with fluorine atoms in different positions on the phenyl ring.

    Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate: Contains bromine and fluorine atoms on the phenyl ring.

Uniqueness: Tert-butyl (2,4-difluorophenyl)carbamate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The presence of fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications.

Properties

IUPAC Name

tert-butyl N-(2,4-difluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSQNKMLGNSDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (2,4-difluorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (2,4-difluorophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (2,4-difluorophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (2,4-difluorophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (2,4-difluorophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (2,4-difluorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.